2-Bromo-6-mercaptobenzyl Alcohol
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Overview
Description
2-Bromo-6-mercaptobenzyl Alcohol is an organic compound with the molecular formula C7H7BrOS It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a thiol group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-mercaptobenzyl Alcohol typically involves the bromination of 6-mercaptobenzyl alcohol. This can be achieved through the reaction of 6-mercaptobenzyl alcohol with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants. The product is then purified through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-mercaptobenzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 6-Mercaptobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-mercaptobenzyl Alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its thiol group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-mercaptobenzyl Alcohol involves its ability to interact with various molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzyl Alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-mercaptobenzyl Alcohol: Similar structure but with the thiol group at the fourth position, leading to different reactivity and applications.
Uniqueness
2-Bromo-6-mercaptobenzyl Alcohol is unique due to the presence of both a bromine atom and a thiol group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Biological Activity
2-Bromo-6-mercaptobenzyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of 6-mercaptobenzyl alcohol. The reaction can be performed using various brominating agents under controlled conditions to yield the desired product with high purity.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The thiol group (-SH) in the compound is particularly significant as it can form disulfide bonds with cysteine residues in proteins, potentially altering their function.
Biological Activities
- Antiparasitic Activity : Recent studies have demonstrated that derivatives of mercaptobenzyl alcohol exhibit antiparasitic effects. For example, compounds based on mercaptobenzyl alcohol showed significant inhibition of Toxoplasma gondii proliferation in vitro, indicating potential applications in treating parasitic infections .
- Antioxidant Properties : The presence of the thiol group endows this compound with antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative stress .
- Cytotoxicity : In various assays, including those measuring cell viability in human foreskin fibroblast (HFF) cells, this compound exhibited dose-dependent cytotoxic effects. At higher concentrations, it significantly reduced cell viability, suggesting a need for careful dosing in therapeutic applications .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antiparasitic | Inhibition of T. gondii proliferation | |
Antioxidant | Scavenging free radicals | |
Cytotoxicity | Dose-dependent reduction in HFF viability |
Detailed Findings
- Antiparasitic Studies : In vitro studies indicated that at concentrations as low as 0.1 µM, derivatives of mercaptobenzyl alcohol could inhibit the growth of Toxoplasma gondii effectively while maintaining lower toxicity levels towards HFF cells compared to standard treatments .
- Mechanistic Insights : The compound's mechanism involves the reduction of disulfide bonds in target proteins, which may lead to altered protein functions and subsequent antiparasitic effects. This mechanism aligns with findings from related studies on similar thiol-containing compounds .
- Cytotoxicity Assessment : Cytotoxicity assays demonstrated that while lower concentrations (0.1 µM) had minimal effects on HFF viability, higher concentrations (up to 2.5 µM) led to significant cell death, indicating a narrow therapeutic window .
Properties
Molecular Formula |
C7H7BrOS |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
(2-bromo-6-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7BrOS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 |
InChI Key |
FWYPMKMGZQRSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)S |
Origin of Product |
United States |
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